molecular formula C6H6N2O2 B015639 5-Vinyluracil CAS No. 37107-81-6

5-Vinyluracil

Cat. No.: B015639
CAS No.: 37107-81-6
M. Wt: 138.12 g/mol
InChI Key: ZRYZBEQILKESAW-UHFFFAOYSA-N
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Description

5-Vinyluracil, also known as 5-Vinyl-1H-pyrimidine-2,4-dione, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a vinyl group attached to the fifth carbon of the uracil ring. The molecular formula of this compound is C6H6N2O2, and it has a molecular weight of 138.12 g/mol .

Biochemical Analysis

Biochemical Properties

5-Vinyluracil plays a significant role in biochemical reactions. It has been reported that this compound can be detected in RNA at single nucleotide resolution via mutational profiling This suggests that this compound interacts with RNA and may influence its structure and function

Cellular Effects

One study has reported the detection of this compound in RNA, suggesting that it may influence RNA structure and function This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with RNA, potentially influencing its structure and function This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

One study has suggested that this compound may be involved in the metabolism of capecitabine, a chemotherapy drug

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Vinyluracil can be synthesized through various methods. One common method involves the conversion of 5-(1-hydroxyethyl)uracil to this compound via the methanesulfonyl ester intermediate. This method yields this compound in high yield (83%) and involves the following steps :

    Starting Material: 5-(1-hydroxyethyl)uracil

    Intermediate Formation: Conversion to methanesulfonyl ester

    Final Product: Formation of this compound

The reaction conditions typically involve the use of methanesulfonyl chloride and a base such as triethylamine in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Vinyluracil undergoes various chemical reactions, including:

    Oxidation: Under specific conditions, this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Vinyluracil

This compound is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of various substituted derivatives and provides a basis for studying the effects of vinyl substitution on pyrimidine analogs. Additionally, its potential antiviral and anticancer properties make it a valuable compound for further research and development .

Properties

IUPAC Name

5-ethenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZBEQILKESAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190605
Record name 5-Vinyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37107-81-6
Record name 5-Vinyluracil
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Record name 37107-81-6
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Record name 5-Vinyluracil
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Record name 5-Vinyluracil
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Record name 5-VINYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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